molecular formula C30H31NO7 B3368111 Fmoc-L-phe(4-ch2-O-Boc) CAS No. 205181-69-7

Fmoc-L-phe(4-ch2-O-Boc)

Cat. No.: B3368111
CAS No.: 205181-69-7
M. Wt: 517.6 g/mol
InChI Key: WMMAZNYUHWBPAM-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-phenylalanine(4-ch2-O-Boc): is a derivative of L-phenylalanine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a tert-butoxycarbonyl (Boc) group at the para position of the phenyl ring. These modifications make it a valuable intermediate in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and hydroxyl groups, respectively, during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Uniqueness: Fmoc-L-phenylalanine(4-ch2-O-Boc) is unique in that it combines both Fmoc and Boc protections, making it highly versatile for use in SPPS. This dual protection allows for greater control over the synthesis process, reducing the risk of side reactions and improving the overall yield and purity of the final peptide product .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7/c1-30(2,3)38-29(35)37-17-20-14-12-19(13-15-20)16-26(27(32)33)31-28(34)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,34)(H,32,33)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMAZNYUHWBPAM-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)OCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-L-phe(4-ch2-O-Boc)
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Reactant of Route 5
Fmoc-L-phe(4-ch2-O-Boc)
Reactant of Route 6
Fmoc-L-phe(4-ch2-O-Boc)

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